3-Ethoxy-2,2-dimethylpropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-ethoxy-2,2-dimethylpropanal |
InChI |
InChI=1S/C7H14O2/c1-4-9-6-7(2,3)5-8/h5H,4,6H2,1-3H3 |
InChI Key |
NUOHNRXFTUDOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(C)C=O |
Origin of Product |
United States |
The Significance of Branched Aldehyde Architectures in Synthetic Methodologies
Branched aldehydes, particularly those with substitution at the α-carbon, are crucial intermediates in the synthesis of complex organic molecules. Their importance stems from their ability to serve as linchpins in carbon-carbon bond-forming reactions, leading to the construction of sterically hindered and structurally diverse molecular frameworks.
The presence of alkyl groups at the α-position, as seen in 3-Ethoxy-2,2-dimethylpropanal (B6152079), introduces a quaternary carbon center upon functionalization. The creation of such centers is a significant challenge in organic synthesis, and aldehydes bearing this structural motif are valuable precursors for achieving this goal. These architectures are found in a wide range of biologically active natural products and pharmaceutical agents.
However, the synthetic utility of α-branched aldehydes is not without its challenges. The steric hindrance around the aldehyde group can decrease its reactivity. Furthermore, the generation of enolates or enamines from these aldehydes, a common strategy for α-functionalization, can be difficult and may lead to mixtures of geometric isomers. researchgate.net Despite these hurdles, significant progress has been made in the catalytic asymmetric functionalization of α-branched aldehydes, employing both organocatalysis and metal-based catalysis to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov
The reactivity of the aldehyde functional group allows for a diverse range of transformations, including:
Nucleophilic additions: Aldehydes readily react with nucleophiles at the carbonyl carbon.
Reductions: They can be reduced to primary alcohols.
Oxidations: Oxidation of aldehydes yields carboxylic acids.
Enolate/Enamine chemistry: The α-protons of aldehydes can be abstracted to form enolates, which are powerful nucleophiles in their own right.
This versatility makes branched aldehydes powerful tools for the synthetic chemist, enabling the construction of complex molecular architectures from relatively simple starting materials.
An Overview of Research Trajectories Involving 3 Ethoxy 2,2 Dimethylpropanal As a Precursor
Conventional Synthetic Pathways to this compound
The traditional methods for the synthesis of this compound largely revolve around the Williamson ether synthesis and acid-catalyzed etherification of 3-hydroxy-2,2-dimethylpropanal (B31169).
Elucidation of Reaction Conditions and Catalyst Systems
The Williamson ether synthesis is a long-established and versatile method for preparing ethers. masterorganicchemistry.comnih.gov In the context of producing this compound, this S\textsubscript{N}2 reaction would involve the deprotonation of the hydroxyl group in 3-hydroxy-2,2-dimethylpropanal to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl bromide or ethyl iodide.
A strong base is required to generate the alkoxide. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid protonation of the highly reactive alkoxide. masterorganicchemistry.comnumberanalytics.com
Alternatively, acid-catalyzed etherification presents another conventional route. This method involves the reaction of 3-hydroxy-2,2-dimethylpropanal with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). libretexts.org The mechanism proceeds via protonation of the hydroxyl group, followed by the elimination of water to form a carbocation, which is then attacked by ethanol. However, the presence of the aldehyde group in the starting material could lead to side reactions, such as acetal (B89532) formation, under acidic conditions.
The choice of catalyst and reaction conditions is critical to favor the desired etherification over competing reactions. For instance, in the Williamson synthesis, the use of a primary alkyl halide (ethyl halide) is crucial to minimize elimination side reactions that are more prevalent with secondary or tertiary halides. masterorganicchemistry.com
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the yield and purity of this compound requires careful control over several reaction parameters. In the Williamson ether synthesis, the choice of base and solvent significantly impacts the reaction's efficiency. numberanalytics.com The use of strong, non-nucleophilic bases like NaH ensures complete and rapid formation of the alkoxide. The temperature is another key factor; while higher temperatures can accelerate the reaction, they can also promote undesirable side reactions. numberanalytics.com Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.
For acid-catalyzed etherification, the concentration of the acid catalyst and the removal of water as it is formed are critical for driving the equilibrium towards the ether product. Using a large excess of ethanol can also shift the equilibrium to favor the formation of this compound.
A significant challenge in the synthesis of this compound is the potential for the aldehyde functional group to undergo unwanted reactions. One optimization strategy could involve the protection of the aldehyde group prior to etherification, followed by a deprotection step. However, this adds extra steps to the synthesis, making it less atom-economical.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Etherification |
| Reactants | 3-hydroxy-2,2-dimethylpropanal, Ethyl halide (e.g., C₂H₅Br) | 3-hydroxy-2,2-dimethylpropanal, Ethanol (C₂H₅OH) |
| Catalyst/Reagent | Strong base (e.g., NaH, KH) | Strong acid (e.g., H₂SO₄, TsOH) |
| Solvent | Aprotic (e.g., THF, DMF) | Excess ethanol can act as solvent |
| Key Considerations | Primary alkyl halide is preferred to avoid elimination. | Potential for acetal formation as a side reaction. Removal of water drives the reaction forward. |
Emerging Approaches for the Preparation of this compound
More recent synthetic methodologies focus on improving the efficiency, selectivity, and environmental footprint of the etherification process. These emerging approaches often employ advanced catalytic systems.
Chemo- and Regioselective Transformations
The synthesis of this compound from 3-hydroxy-2,2-dimethylpropanal presents a chemoselectivity challenge due to the presence of both a hydroxyl and an aldehyde group. An ideal synthetic method would selectively target the hydroxyl group for etherification while leaving the aldehyde group intact.
Modern catalytic methods, such as reductive etherification, offer potential solutions. nih.govum.edu.my This approach could involve the reaction of 3-hydroxy-2,2-dimethylpropanal with ethanol in the presence of a catalyst and a reducing agent. However, the aldehyde group is also susceptible to reduction, which would need to be carefully controlled.
The development of catalysts that can facilitate the selective etherification of a hydroxyl group in the presence of an aldehyde is an active area of research. Such catalysts would need to differentiate between the two functional groups, a feat that often relies on subtle differences in their reactivity and steric environment.
Application of Modern Catalytic Systems
The use of modern catalytic systems can offer milder reaction conditions and improved selectivity. For instance, phase-transfer catalysis has been shown to be effective in Williamson-type syntheses, allowing for the use of a wider range of solvents and potentially avoiding the need for extremely strong and hazardous bases. francis-press.com
Transition metal catalysts, such as those based on palladium or copper, have also been explored for ether synthesis. francis-press.com These catalysts can operate under milder conditions and may offer different selectivity profiles compared to traditional methods. For the synthesis of this compound, a catalyst that selectively activates the O-H bond of the primary alcohol over the C=O bond of the aldehyde would be highly desirable.
Furthermore, enzymatic or chemo-enzymatic approaches could represent a future direction for the highly selective synthesis of this compound, leveraging the inherent selectivity of biological catalysts.
| Approach | Description | Potential Advantages for this compound Synthesis |
| Reductive Etherification | Reaction of an alcohol and a carbonyl compound in the presence of a catalyst and a reducing agent. | Could potentially form the ether in a single step from the precursor aldehyde and ethanol, but chemoselectivity is a major challenge. |
| Phase-Transfer Catalysis | Utilizes a catalyst to transfer a reactant between two immiscible phases. | Can lead to milder reaction conditions and easier product separation in Williamson-type syntheses. |
| Transition Metal Catalysis | Employs catalysts based on metals like palladium or copper. | May offer high selectivity and efficiency under mild conditions, potentially avoiding protection-deprotection steps. |
Reactivity Profile and Mechanistic Investigations of 3 Ethoxy 2,2 Dimethylpropanal
Nucleophilic and Electrophilic Reactivity of the Aldehyde Moiety in 3-Ethoxy-2,2-dimethylpropanal (B6152079)
The aldehyde functional group is the primary site of reactivity in this compound, characterized by the electrophilic nature of the carbonyl carbon. This inherent polarity allows for a wide range of nucleophilic addition reactions, while the adjacent hydrogen atom provides a handle for oxidation and reduction processes.
Nucleophilic Addition Reactions of this compound
Nucleophilic addition is a cornerstone of aldehyde chemistry. In the case of this compound, the significant steric hindrance imposed by the adjacent gem-dimethyl group plays a crucial role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles. This steric shielding can decrease reaction rates compared to less hindered aldehydes.
Common nucleophilic addition reactions applicable to aldehydes include the formation of cyanohydrins, acetals, and imines. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated.
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Nucleophile | Reagent(s) | Predicted Product |
| Cyanide | HCN, KCN | 4-Ethoxy-3,3-dimethyl-2-hydroxybutanenitrile |
| Alcohol (Ethanol) | EtOH, H+ | 1,1,3-Triethoxy-2,2-dimethylpropane (Acetal) |
| Primary Amine (R-NH2) | R-NH2 | N-(3-Ethoxy-2,2-dimethylpropylidene)alkan-1-amine (Imine) |
| Grignard Reagent (R-MgX) | R-MgX, then H3O+ | 4-Ethoxy-2,2-dimethyl-1-substituted-butan-1-ol |
Oxidation and Reduction Pathways of this compound
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are susceptible to oxidation by a variety of oxidizing agents. The presence of the C-H bond on the carbonyl group allows for this transformation. Common oxidizing agents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent. The oxidation of this compound is expected to yield 3-Ethoxy-2,2-dimethylpropanoic acid. The reaction with strong oxidizing agents is generally efficient.
Reduction: The carbonyl group can be reduced to a primary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon. The reduction of this compound will produce 3-Ethoxy-2,2-dimethylpropan-1-ol. Due to the steric hindrance of the neopentyl-like structure, the reaction rate might be slower compared to unhindered aldehydes.
Table 2: Predicted Oxidation and Reduction Products of this compound
| Reaction | Reagent(s) | Predicted Product |
| Oxidation | KMnO4, H+ | 3-Ethoxy-2,2-dimethylpropanoic acid |
| Reduction | NaBH4, MeOH | 3-Ethoxy-2,2-dimethylpropan-1-ol |
Influence of the Gem-Dimethyl and Ethoxy Groups on Reaction Stereoselectivity and Kinetics
The gem-dimethyl group at the α-position of this compound exerts a significant steric influence on its reactivity. This steric bulk hinders the approach of nucleophiles to the carbonyl carbon, which can lead to lower reaction rates compared to less substituted aldehydes. This phenomenon is a key factor in controlling the kinetics of reactions involving this compound.
Furthermore, the gem-dimethyl group can influence the stereoselectivity of certain reactions. In cases where a new stereocenter is formed at the carbonyl carbon, the bulky gem-dimethyl group can direct the incoming nucleophile to attack from the less hindered face, potentially leading to a preference for one stereoisomer over the other. This is an example of substrate-controlled stereoselectivity.
The ethoxy group at the β-position is primarily an electron-withdrawing group due to the electronegativity of the oxygen atom. This electronic effect can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect is likely modest due to the distance from the carbonyl group. The flexibility of the ethoxy group means it is less likely to have a major impact on the stereochemical outcome of reactions at the aldehyde center compared to the rigid and bulky gem-dimethyl group.
The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions due to the presence of a gem-dimethyl group. wikipedia.orgnih.govlucp.net This effect arises from a decrease in the internal bond angle, which brings the reactive ends of a molecule closer together, thus favoring cyclization. While this effect is most pronounced in ring-closing reactions, the conformational constraints imposed by the gem-dimethyl group in this compound can also influence the transition states of intermolecular reactions, thereby affecting their kinetics.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The sterically hindered nature of this compound, similar to its analog pivaldehyde (2,2-dimethylpropanal), makes it an interesting substrate for such reactions.
Two prominent examples of MCRs where aldehydes are key components are the Ugi and Passerini reactions.
Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Studies on the Ugi reaction with the sterically hindered pivaldehyde have shown that the reaction can proceed, although the yields and diastereoselectivities can be influenced by the steric bulk. For instance, in a study involving trimethylacetaldehyde (B18807) (pivaldehyde), the solvent was found to have a significant impact on the product distribution. nih.gov It is expected that this compound would exhibit similar behavior, with the steric hindrance of the neopentyl core playing a crucial role in the reaction outcome.
Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The success of the Passerini reaction is also sensitive to steric hindrance around the aldehyde. While aldehydes generally give better yields than ketones, highly hindered aldehydes can be sluggish. nih.gov It is plausible that this compound could participate in the Passerini reaction, though the steric hindrance may necessitate optimized reaction conditions to achieve good yields.
Detailed Mechanistic Elucidation of Key Transformations Involving this compound
While specific mechanistic studies on this compound are scarce, the mechanisms of its key transformations can be inferred from the well-established principles of aldehyde reactivity and the known behavior of structurally similar compounds.
Mechanism of Nucleophilic Addition: The addition of a nucleophile (Nu⁻) to the aldehyde proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a protic solvent or an added acid to yield the final alcohol product. The rate of this reaction is influenced by the steric accessibility of the carbonyl carbon, which is significantly restricted in this compound by the gem-dimethyl group.
Mechanism of Reduction with Hydride Reagents: The reduction with reagents like NaBH₄ or LiAlH₄ follows a similar nucleophilic addition mechanism. A hydride ion (H⁻) from the reducing agent acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. This is followed by a workup step involving protonation (e.g., with water or dilute acid) to give the primary alcohol, 3-Ethoxy-2,2-dimethylpropan-1-ol.
Mechanism of the Ugi Reaction: The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and the amine. This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide then undergoes a nucleophilic addition to the iminium ion, followed by the addition of the carboxylate anion. A final Mumm rearrangement leads to the stable bis-amide product. wikipedia.org The steric hindrance of the neopentyl group in this compound would primarily affect the initial imine formation and the subsequent nucleophilic attacks.
Applications of 3 Ethoxy 2,2 Dimethylpropanal As a Versatile Synthetic Building Block
Utility in the Construction of Complex Organic Architectures
The aldehyde group in 3-Ethoxy-2,2-dimethylpropanal (B6152079) is a key reactive site that allows for the construction of more complex molecular frameworks. The steric hindrance provided by the adjacent gem-dimethyl group can influence the stereochemical outcome of reactions, a property that is highly valuable in the synthesis of intricate target molecules.
While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, the reactivity of sterically hindered aldehydes is a well-established area of organic synthesis. For instance, reactions that are sensitive to steric bulk, such as certain aldol (B89426) additions or Wittig reactions, could potentially proceed with unique selectivity when using this compound. The bulky substituent can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another. This level of control is crucial in the assembly of complex organic structures where specific stereochemistry is required for biological activity or material properties.
Synthesis of Diverse Derivatives and Analogues from this compound
The aldehyde functionality of this compound serves as a gateway to a wide array of other functional groups and molecular structures. Standard organic transformations can be applied to this starting material to generate a family of related compounds with varied chemical properties and potential applications.
Generation of Amine Derivatives via Reductive Alkylation of this compound
Reductive amination, or reductive alkylation, is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the initial reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. This method is known to be highly efficient for creating new carbon-nitrogen bonds.
In the case of this compound, it can be readily converted to its corresponding primary amine, 3-ethoxy-2,2-dimethylpropan-1-amine , by reaction with ammonia (B1221849) followed by reduction. The reaction can also be performed with primary or secondary amines to yield secondary or tertiary amines, respectively. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The latter is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. The resulting amines, such as 3-ethoxy-2,2-dimethylpropan-1-amine, are valuable building blocks themselves for further chemical synthesis.
Formation of Heterocyclic Scaffolds from this compound
Aldehydes are fundamental precursors in the synthesis of a vast array of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. While specific examples utilizing this compound are not prevalent in the literature, its chemical nature allows for its participation in various cyclization reactions.
For example, multicomponent reactions, such as the Biginelli or Hantzsch reactions, often employ aldehydes as key components to construct dihydropyrimidinones and dihydropyridines, respectively. The sterically hindered nature of this compound could introduce interesting substitution patterns and stereochemical outcomes in these and other heterocyclic syntheses. Furthermore, reactions with dinucleophiles, such as hydrazines or hydroxylamine, can lead to the formation of five- and six-membered heterocyclic rings. For instance, reaction with hydrazine (B178648) could potentially yield a substituted pyrazolidine (B1218672) or pyridazine (B1198779) derivative.
Synthesis of Branched Alcohols and Carboxylic Acids Derived from this compound
The aldehyde group of this compound can be easily transformed into other key functional groups, namely alcohols and carboxylic acids, through standard reduction and oxidation protocols.
The reduction of the aldehyde yields the corresponding primary alcohol, 3-ethoxy-2,2-dimethylpropan-1-ol . rsc.org This transformation is typically achieved with high efficiency using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The resulting branched alcohol is a useful intermediate for the synthesis of esters, ethers, and other derivatives.
Conversely, oxidation of the aldehyde group leads to the formation of a carboxylic acid. While the direct oxidation product would be 3-ethoxy-2,2-dimethylpropanoic acid , it is important to note that a related but structurally different compound, 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid , is more commonly cited in chemical databases. acs.orgresearchgate.netrptu.deyoutube.com This latter compound is a monoethyl ester of dimethylmalonic acid. The synthesis of the direct oxidation product, 3-ethoxy-2,2-dimethylpropanoic acid, would require the use of an oxidizing agent that can convert the aldehyde to a carboxylic acid without cleaving other bonds in the molecule, such as potassium permanganate (B83412) (KMnO₄) under basic conditions or Jones reagent (CrO₃/H₂SO₄).
Table of Derivatives from this compound
| Starting Material | Reaction Type | Product |
|---|---|---|
| This compound | Reductive Amination | 3-Ethoxy-2,2-dimethylpropan-1-amine libretexts.org |
| This compound | Reduction | 3-Ethoxy-2,2-dimethylpropan-1-ol rsc.org |
| This compound | Oxidation | 3-Ethoxy-2,2-dimethylpropanoic acid |
Role as a Precursor in Polymer and Advanced Materials Research
The incorporation of functional groups into polymers is a key strategy for developing advanced materials with tailored properties. Aldehyde-containing monomers are of particular interest because the aldehyde group can be used for post-polymerization modifications, allowing for the creation of functional materials, polymer-biomolecule conjugates, and new types of polymer architectures.
While direct polymerization studies of this compound are not widely reported, a structurally similar compound, 3-ethoxy-2-methyl-2-propenal, is noted to be capable of participating in polymerization processes due to the presence of a double bond in conjugation with the aldehyde. novartis.com Although this compound lacks a polymerizable double bond, it could potentially be used as a chain-transfer agent or as a monomer in condensation polymerizations with suitable co-monomers. For example, it could react with diols or diamines to form polyacetals or other polymeric structures. The ethoxy and gem-dimethyl groups would impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties.
Potential Contributions to Intermediates for Specialty Chemicals
Specialty chemicals are high-value products produced in lower volumes for specific applications, such as pharmaceuticals, agrochemicals, and electronic materials. The unique structural features of this compound and its derivatives make them potential intermediates in the synthesis of such specialty chemicals.
The derivatives discussed previously, including the amine, alcohol, and carboxylic acid, all represent potential starting points for the synthesis of more complex, high-value molecules. For instance, the amine derivative could be a precursor for the synthesis of biologically active compounds or as a building block for ligands used in catalysis. The alcohol could be used to introduce the 3-ethoxy-2,2-dimethylpropyl group into larger molecules, potentially tuning their lipophilicity and steric profile. The corresponding carboxylic acid could be used in the synthesis of esters and amides with potential applications as fragrances, plasticizers, or in the pharmaceutical industry. The sterically hindered neopentyl-like core is a motif found in some specialty chemicals, and this compound provides a convenient entry point to this structural class.
Computational and Theoretical Investigations of 3 Ethoxy 2,2 Dimethylpropanal
Quantum Chemical Analysis of Electronic Structure and Conformational Preferences
Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational preferences of 3-ethoxy-2,2-dimethylpropanal (B6152079). The molecule's structure, featuring a bulky tert-butyl group adjacent to the carbonyl and an ethoxy group, suggests a complex potential energy surface with several possible conformers.
The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3 and C3-O bonds. Similar to pivaldehyde (2,2-dimethylpropanal), which has been shown to have a global minimum in an eclipsed conformation, this compound is expected to exhibit distinct stable conformers. nih.gov The large steric hindrance from the tert-butyl group will significantly influence the rotational barriers and the relative energies of these conformers.
A two-dimensional potential energy surface (2D-PES) can be constructed by varying the dihedral angles associated with the ethoxy group and the propanal backbone. It is hypothesized that the lowest energy conformer would adopt a staggered arrangement to minimize steric strain between the ethyl group and the dimethyl groups.
The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The electron-donating nature of the ethoxy group is expected to increase the electron density on the carbonyl oxygen, potentially affecting its reactivity. libretexts.org The highest occupied molecular orbital (HOMO) is likely to be localized on the oxygen atom of the carbonyl group, similar to other aldehydes, making it a site for electrophilic attack. mdpi.com The lowest unoccupied molecular orbital (LUMO) would correspondingly be centered on the carbonyl carbon. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. mdpi.com
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Staggered-Gauche | 60° | 0.00 | 2.5 |
| Staggered-Anti | 180° | 1.2 | 2.1 |
| Eclipsed | 0° | 4.5 | 3.0 |
This table presents hypothetical data based on typical values for similar molecules.
Molecular Dynamics Simulations for Reaction Pathway Prediction Involving this compound
Molecular dynamics (MD) simulations provide a powerful tool for predicting reaction pathways by modeling the atomic-level motion of the molecule over time. nih.gov For this compound, MD simulations can be employed to investigate various reactions, such as its oxidation to 3-ethoxy-2,2-dimethylpropanoic acid or its reduction to 3-ethoxy-2,2-dimethylpropan-1-ol.
The simulations can also elucidate the role of the solvent in the reaction, as explicit solvent molecules can be included in the model. This allows for the study of solvation effects on the reaction energetics and dynamics. The insights gained from MD simulations are crucial for understanding the factors that control the reaction rate and selectivity.
In Silico Modeling of Reactivity and Selectivity
In silico modeling of reactivity and selectivity offers a predictive framework for understanding how this compound will behave in different chemical environments. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of aldehydes with their chemical or biological activity. nih.govnih.gov
The reactivity of the carbonyl group in this compound is a key area of interest. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org The presence of the bulky tert-butyl group in this compound, however, introduces significant steric shielding, which would be expected to decrease its reactivity compared to less substituted aldehydes.
Computational models can quantify these effects. For instance, the coordination of the carbonyl group to a metal catalyst, a key step in many catalytic reactions, can be modeled to predict reactivity and selectivity. rsc.org In silico models for predicting metabolism, such as by aldehyde oxidase, can also be applied to foresee the metabolic fate of this compound. nih.govnih.gov
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |
| LUMO Energy | +1.2 eV | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | High kinetic stability |
| Mulliken Charge on C=O Carbon | +0.45 e | Electrophilic nature of the carbonyl carbon |
This table presents hypothetical data based on quantum chemical calculations for analogous aldehydes.
Prediction of Spectroscopic Signatures for Structural Elucidation of Novel Derivatives
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which is essential for the structural elucidation of novel derivatives of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption for the C=O bond stretch, typically in the range of 1720-1740 cm⁻¹. pressbooks.pub The presence of the aldehyde C-H bond will give rise to two distinct, albeit weaker, absorptions around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub Computational models can predict the vibrational frequencies and intensities with high accuracy, aiding in the interpretation of experimental spectra. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is predicted to be highly characteristic. The aldehyde proton (CHO) would appear as a singlet at a downfield chemical shift, typically between 9 and 10 ppm. pressbooks.pub The protons of the ethoxy group and the dimethyl groups would have distinct chemical shifts and coupling patterns. The ¹³C NMR spectrum would show a resonance for the carbonyl carbon in the range of 200-210 ppm. pressbooks.pub Modern computational approaches, including machine learning models, can predict NMR chemical shifts with increasing accuracy, providing a powerful tool for confirming the structure of new derivatives. bohrium.comfrontiersin.org
By calculating the expected spectroscopic signatures for a range of hypothetical derivatives, a database can be created to facilitate the rapid identification and characterization of new compounds synthesized in the laboratory.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CHO | 9.6 | s |
| -O-CH₂-CH₃ | 3.5 | q |
| -C(CH₃)₂ | 1.1 | s |
| -O-CH₂-CH₃ | 1.2 | t |
This table presents hypothetical data based on established NMR prediction algorithms and data for similar compounds.
Future Perspectives and Emerging Research Directions for 3 Ethoxy 2,2 Dimethylpropanal
Exploration of Asymmetric Catalytic Transformations Utilizing 3-Ethoxy-2,2-dimethylpropanal (B6152079)
The development of asymmetric catalytic transformations is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. While direct research on this compound in this area is nascent, its structure suggests significant potential as a substrate in various enantioselective reactions.
Future research is anticipated to focus on its use in asymmetric aldol (B89426) reactions. nih.gov The steric bulk of the gem-dimethyl group adjacent to the aldehyde could influence the stereochemical outcome of these reactions, potentially leading to high diastereoselectivity and enantioselectivity when combined with appropriate chiral catalysts. nih.gov Organocatalysts, particularly those based on proline and its derivatives, as well as chiral metal complexes, are expected to be key areas of investigation for promoting these transformations. nih.gov
Another promising avenue is the use of this compound in asymmetric allylation and crotylation reactions. These reactions would introduce a chiral homoallylic alcohol moiety, a valuable building block in natural product synthesis. The stereochemical control would likely be dictated by the choice of chiral Lewis acid or organocatalyst.
A summary of potential asymmetric reactions and the expected data from such research is presented in the table below.
| Reaction Type | Potential Chiral Catalyst | Expected Product Type | Key Research Data to be Generated |
| Asymmetric Aldol Addition | Proline-derived organocatalysts, Chiral Zn(II) complexes | Chiral β-hydroxy aldehydes | Diastereomeric ratio (dr), Enantiomeric excess (ee), Yield |
| Asymmetric Allylation | Chiral Boron or Silicon-based Lewis acids | Chiral homoallylic alcohols | Enantiomeric excess (ee), Yield, Regioselectivity |
| Asymmetric Michael Addition | Chiral iminium ion organocatalysts | Chiral γ-ethoxy-δ,δ-dimethyl-δ-formyl ketones | Enantiomeric excess (ee), Diastereomeric ratio (dr), Yield |
Development of Sustainable and Green Chemistry Routes for this compound Synthesis
The principles of green chemistry are increasingly driving the development of new synthetic routes that are more environmentally benign. qualitas1998.net Future research on this compound is expected to align with these principles, focusing on sustainable synthesis methods.
One area of exploration will be the development of catalytic routes that avoid the use of stoichiometric and often hazardous reagents. For instance, the oxidation of the corresponding alcohol, 3-ethoxy-2,2-dimethylpropan-1-ol, using molecular oxygen or hydrogen peroxide as the oxidant, catalyzed by transition metals or even metal-free systems, would represent a significant advancement over traditional chromium-based oxidants. innogetcloud.com Recent studies have highlighted the potential of sunlight and oxygen for the synthesis of peracids from aldehydes, a methodology that could be adapted for transformations of this compound. osaka-u.ac.jpsciencedaily.com
Biocatalysis also presents a significant opportunity for the green synthesis of this aldehyde. acib.at The use of enzymes, either isolated or in whole-cell systems, could enable highly selective oxidations or other transformations under mild, aqueous conditions, thereby reducing solvent waste and energy consumption. acib.at
| Green Synthesis Approach | Potential Catalyst/System | Advantages | Key Performance Indicators |
| Aerobic Oxidation of 3-ethoxy-2,2-dimethylpropan-1-ol | Supported metal nanoparticles (e.g., Au, Pd) | Use of air as the oxidant, reduced waste | Turnover number (TON), Turnover frequency (TOF), Selectivity |
| Biocatalytic Synthesis | Alcohol dehydrogenases, Oxidoreductases | Mild reaction conditions, high selectivity, renewable | Enantiomeric excess (if applicable), Substrate loading, Yield |
| Ultrasound-assisted Synthesis | Citric acid in ethanol (B145695) | Reduced reaction times, energy efficiency | Yield, Reaction time, E-factor (Environmental factor) |
Integration of this compound in Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are revolutionizing the way chemical synthesis is performed, offering advantages in terms of reproducibility, scalability, and safety. nih.gov The unique properties of this compound make it an interesting candidate for integration into these platforms.
In flow chemistry, the precise control over reaction parameters such as temperature, pressure, and residence time can be leveraged to optimize reactions involving this aldehyde. beilstein-journals.org For example, aldol reactions, which can be prone to side reactions in batch processes, could be performed with higher selectivity and yield in a microreactor. beilstein-journals.org The reduction of esters to aldehydes, a challenging transformation, has been shown to be more efficient and selective in flow systems, suggesting that similar control could be achieved in reactions starting from this compound. vapourtec.comresearchgate.net
Automated synthesis platforms could be employed for the rapid screening of reaction conditions and catalysts for transformations of this compound. nih.govchemrxiv.org This high-throughput approach would accelerate the discovery of new reactions and the optimization of existing ones, facilitating the exploration of its synthetic utility. chemrxiv.org
| Platform | Potential Application | Advantages | Parameters for Optimization |
| Flow Chemistry | Aldol condensation, Grignard reactions | Improved heat and mass transfer, enhanced safety, scalability | Residence time, Temperature, Catalyst loading, Stoichiometry |
| Automated Synthesis | Library synthesis, reaction optimization | High-throughput screening, rapid data acquisition | Catalyst, Solvent, Temperature, Reaction time |
Discovery of Unprecedented Reactivity and Novel Synthetic Applications
The steric hindrance around the aldehyde group in this compound may lead to unprecedented reactivity and open up novel synthetic applications. While sterically hindered aldehydes can be less reactive in some transformations, this feature can also be exploited to achieve unique selectivity.
Future research could explore its participation in radical-based transformations. For instance, its use in photoredox catalysis could lead to the formation of novel C-C bonds under mild conditions. The steric bulk might influence the trajectory of radical addition, leading to unusual substitution patterns.
Furthermore, the development of new catalytic systems specifically designed to activate sterically hindered aldehydes is an active area of research. rsc.org N-heterocyclic carbenes (NHCs), for example, have shown promise in catalyzing reactions of hindered aldehydes that are challenging with traditional methods. mdpi.comnih.gov The application of such catalysts to this compound could unlock new synthetic pathways.
The compound's structural similarity to pivaldehyde, which has found applications in various metal-catalyzed oxidations and multicomponent reactions, suggests that this compound could also serve as a valuable ligand or substrate in similar processes. chemicalbook.comchemicalbook.com
| Research Area | Potential Reaction Type | Anticipated Outcome | Rationale |
| Photoredox Catalysis | Giese addition, Decarbonylative coupling | Formation of novel C-C bonds | Mild reaction conditions, potential for unique selectivity due to steric hindrance |
| N-Heterocyclic Carbene (NHC) Catalysis | Umpolung reactivity (e.g., homoenolate formation) | Access to novel synthetic intermediates | NHCs can overcome the steric hindrance and reverse the normal reactivity of the aldehyde |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis | Enhanced catalytic activity and selectivity | The defined pores of MOFs could interact specifically with the substrate |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-Ethoxy-2,2-dimethylpropanal?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aldehyde and ethoxy group positions. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210–280 nm) is advised for purity assessment (>98% by area normalization). Mass spectrometry (MS) can validate molecular weight (expected [M+H]+: ~144.21 g/mol). For derivatives, compare retention times and spectral data against reference standards. Discrepancies in NMR signals (e.g., aldehyde proton splitting) may arise from steric hindrance; optimize solvent systems (e.g., CDCl₃) and temperature .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Exposure Control : Use fume hoods to avoid inhalation (risk of respiratory irritation, H335 ).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks: H315, H319 ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent aldehyde polymerization .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., aldehyde carbon). Compare activation energies for ethoxy-group-directed vs. steric-hindered pathways. Validate with experimental kinetic studies (e.g., monitoring aldehyde consumption via IR spectroscopy at ~1720 cm⁻¹). Discrepancies between predicted and observed regioselectivity may require adjusting solvent parameters (e.g., dielectric constant) in simulations .
Q. What strategies resolve contradictions in interpreting spectroscopic data for this compound derivatives?
- Methodological Answer :
- NMR Ambiguities : For overlapping signals (e.g., methyl vs. ethoxy protons), use 2D techniques (COSY, HSQC) or isotopic labeling (e.g., deuterated ethoxy groups).
- Mass Spectrometry : Address fragmentation anomalies (e.g., loss of ethoxy vs. methyl groups) via tandem MS/MS and comparison with synthetic analogs .
- Crystallography : Resolve stereochemical uncertainties by growing single crystals (slow evaporation in hexane/ethyl acetate) and analyzing X-ray diffraction data .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high enantiomeric excess?
- Methodological Answer :
- Catalysis : Screen chiral organocatalysts (e.g., proline derivatives) in asymmetric aldol reactions. Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak AD-H column).
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature Control : Lower temperatures (−20°C) may reduce racemization. Validate with kinetic resolution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
